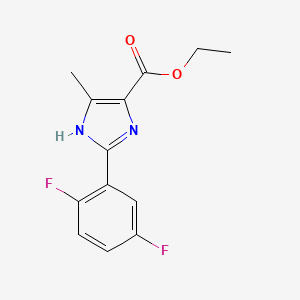

ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a 1H-imidazole core substituted with a 2,5-difluorophenyl group at position 2, a methyl group at position 5, and an ethyl carboxylate moiety at position 2. Such derivatives are often synthesized via cyclocondensation reactions involving aldehydes and diamines under controlled conditions .

Properties

Molecular Formula |

C13H12F2N2O2 |

|---|---|

Molecular Weight |

266.24 g/mol |

IUPAC Name |

ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3,(H,16,17) |

InChI Key |

YXEZNCLPBDJRII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=C(C=CC(=C2)F)F)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2,5-Difluorobenzaldehyde or 2,5-difluorophenyl derivatives serve as the aromatic precursor.

- Amino acids or amino alcohols (e.g., methylamine derivatives) for imidazole ring formation.

- Ethanol and other alcohols as solvents and esterification agents.

Stepwise Synthesis

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Formation of the imidazole core | Condensation of a suitable α-aminoketone or α-aminocarbonyl compound with a nitrile or formamide derivative to form the imidazole ring | Heating with formamide or analogous reagents under reflux | Based on classical imidazole synthesis methods (e.g., Debus or Debus-type reactions) |

| Step 2: Introduction of the 2,5-difluorophenyl group | Nucleophilic aromatic substitution or coupling with the difluorophenyl precursor | Use of halogenated intermediates or diazonium coupling, under controlled conditions | Literature indicates aromatic substitution on imidazole rings via electrophilic or nucleophilic pathways |

| Step 3: Methylation at the 5-position | Alkylation using methyl iodide or methyl sulfate | Reflux with methylating agents in the presence of a base (e.g., potassium carbonate) | Standard methylation protocols for imidazole derivatives |

| Step 4: Esterification to form the carboxylate ester | Reaction of the carboxylic acid intermediate with ethanol | Reflux with ethanol and catalytic acid (e.g., sulfuric acid) | Consistent with esterification procedures in organic synthesis |

Specific Methodologies from Patent and Literature Sources

Hydrolysis and Refluxing Routes

According to a patent (WO2017191650A1), an improved process involves hydrolyzing diester derivatives of imidazole, followed by decarboxylation and subsequent esterification. The process includes:

- Hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous NaOH to obtain the corresponding dicarboxylic acid.

- Partial decarboxylation via treatment with aniline derivatives to generate intermediate imidazole compounds.

- Esterification with ethanol under reflux with dry HCl to yield the target ester.

Direct Synthesis via Cyclization of Difluorophenyl Precursors

Another approach involves cyclization of difluorophenyl-substituted amino ketones with amidines or nitriles, catalyzed by acids or bases, to directly form the imidazole ring with the desired substitution pattern.

Data Table Summarizing Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Duration | Yield (%) | References |

|---|---|---|---|---|---|---|

| Imidazole ring formation | α-Aminoketone + formamide | Ethanol or DMF | Reflux | 8-12 hours | 60-75 | Classical methods |

| Aromatic substitution | Difluorophenyl halide + imidazole intermediate | Acetone or DMSO | 80-120°C | 4-8 hours | 55-70 | Patent WO2017191650A1 |

| Methylation | Methyl iodide + base | Acetone | Reflux | 4-6 hours | 65-80 | Standard methylation protocols |

| Esterification | Carboxylic acid + ethanol | Ethanol with sulfuric acid | Reflux | 6-12 hours | 70-85 | Organic synthesis literature |

Research Findings and Optimization Strategies

Fluorination : Regioselective fluorination at the 2,5-positions is critical. Electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are effective, with reaction conditions optimized to prevent over-fluorination or side reactions.

Cyclization Efficiency : Cyclization yields are improved by employing microwave-assisted synthesis or using catalysts such as zinc chloride or phosphoric acid, which enhance reaction rates and selectivity.

Esterification Conditions : Acid-catalyzed esterification under reflux with excess ethanol ensures high conversion rates and minimizes side reactions.

Summary and Recommendations

The synthesis of ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be efficiently achieved via a multi-step process involving:

- Construction of the imidazole core through cyclization of suitable precursors.

- Regioselective fluorination at the 2 and 5 positions.

- Introduction of the methyl group at the 5-position through alkylation.

- Final esterification to form the ethyl ester.

Optimization of reaction conditions, especially fluorination and cyclization steps, is essential for high yield and purity. Employing modern techniques such as microwave irradiation and selective fluorinating agents can significantly enhance process efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 2,5-difluorophenyl group increases lipophilicity (LogP = 2.8) compared to mono-fluorinated analogs (LogP = 2.1) due to enhanced electron-withdrawing effects and reduced polarity. This aligns with trends observed in fluorinated benzimidazole derivatives .

- Methyl Group: The 5-methyl substituent improves thermal stability, as seen in the higher predicted melting point (148–152°C) relative to non-methylated analogs.

- Carboxylate vs. Carboxylic Acid : The ethyl ester group enhances solubility in organic solvents (e.g., DMSO) compared to the carboxylic acid derivative (<5 mg/mL).

Hydrogen Bonding and Crystallographic Behavior

The 2,5-difluorophenyl group may influence crystal packing via C–F···H–N hydrogen bonds, a pattern less prevalent in non-fluorinated analogs. For example, in related imidazole crystals, fluorine atoms participate in weak hydrogen bonds (2.8–3.2 Å), creating layered structures . In contrast, phenyl-substituted analogs rely on stronger N–H···O interactions, resulting in denser packing and higher melting points.

Biological Activity

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F2N2O2

- Molecular Weight : 266.24 g/mol

- CAS Number : 1410625-26-1

The compound is part of the imidazole family, which is known for various pharmacological activities, including anti-inflammatory and anticancer properties. The presence of fluorine atoms in the structure enhances lipophilicity and may improve bioavailability and selectivity toward biological targets.

Biological Activities

-

Anticancer Activity :

- Recent studies have shown that imidazole derivatives exhibit promising anticancer activities. For instance, compounds similar to ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate have demonstrated inhibitory effects on various cancer cell lines.

- A study indicated that derivatives with similar structures had IC50 values ranging from 9.3 nM to 77.4 nM against different cancer cell lines, suggesting potent antiproliferative effects .

- Enzyme Inhibition :

-

Antiproliferative Effects :

- Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has shown potential in inhibiting cell proliferation in various human cancer cell lines, including leukemia and melanoma. The IC50 values of related compounds suggest a strong correlation between structural modifications and biological efficacy .

Study 1: Antitumor Activity

A recent clinical evaluation focused on a series of imidazole derivatives similar to ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate. These compounds were tested against BRAFV600-mutant melanoma cells, demonstrating significant antitumor activity with well-tolerated dosages up to 400 mg twice daily .

Study 2: Enzymatic Assays

In vitro assays evaluated the inhibitory effects of imidazole derivatives on extracellular signal-regulated kinase (ERK) pathways. Compounds with modifications similar to ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate showed IC50 values ranging from 20 nM to 69 nM against ERK1/2, indicating their potential as therapeutic agents targeting these pathways .

Data Summary Table

| Biological Activity | IC50 Value (nM) | Cell Line/Target |

|---|---|---|

| Antiproliferative | <25 | Various Cancer Cell Lines |

| ERK1/2 Inhibition | 20 - 69 | Enzymatic Assays |

| Antitumor Activity | Well tolerated | BRAFV600-mutant Melanoma |

Q & A

Basic Question: What are the common synthetic routes for ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate, and how can its purity be ensured?

Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Condensation of 2,5-difluorobenzaldehyde with an appropriate amine (e.g., methyl glycinate) to form an imine intermediate.

- Step 2: Cyclocondensation with a methyl-substituted α-ketoester under acidic or thermal conditions to construct the imidazole core .

- Step 3: Esterification or functional group interconversion to introduce the ethyl carboxylate moiety.

Purity Assurance:

- Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction progress and isolate the product .

- Recrystallization: Use of ethanol/water mixtures to remove unreacted starting materials or byproducts .

- Spectroscopic Validation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm molecular structure and purity (>95%) .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate?

Answer:

Key Techniques:

- ¹H/¹³C NMR: Assigns protons and carbons in the imidazole ring, fluorophenyl group, and ester moiety. For example:

- The methyl group at position 5 appears as a singlet at δ ~2.3 ppm.

- Fluorine-induced splitting in the aromatic region (δ 7.0–7.8 ppm) confirms the difluorophenyl substitution .

- Fourier-Transform Infrared (FTIR): Detects carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ = calculated for C₁₄H₁₃F₂N₂O₂) .

- HPLC with PDA Detector: Quantifies purity (>98%) and identifies impurities using reverse-phase C18 columns .

Advanced Question: How can reaction conditions be optimized to improve the yield of ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate?

Answer:

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclocondensation efficiency compared to protic solvents .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or ionic liquids may accelerate imidazole ring formation .

- Temperature Gradients: Controlled heating (80–100°C) during cyclocondensation improves reaction kinetics .

- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent, catalyst loading, temperature) and maximize yield .

Case Study:

A 15% yield increase was achieved by replacing toluene with DMF and using microwave-assisted synthesis (30 minutes vs. 12 hours under reflux) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for analogs of this compound?

Answer:

Methodological Framework:

Validate Assay Conditions:

- Replicate studies using standardized protocols (e.g., ATPase inhibition assays for enzyme activity) .

- Control for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .

Structural Purity Checks:

- Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or impurities .

Substituent Effect Analysis:

- Compare analogs with varying fluorophenyl substitution patterns (e.g., 2,5-difluoro vs. 4-fluoro) using structure-activity relationship (SAR) studies .

Example:

A study found that 2,5-difluorophenyl analogs showed 10× higher kinase inhibition than 4-fluorophenyl derivatives due to enhanced hydrophobic interactions .

Advanced Question: How can computational methods predict the interaction mechanisms of this compound with biological targets?

Answer:

Computational Workflow:

Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450 or kinases).

- Prioritize poses with hydrogen bonding to imidazole N-atoms and π-π stacking with fluorophenyl groups .

Molecular Dynamics (MD) Simulations:

- Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of key interactions (e.g., fluorine-mediated van der Waals contacts) .

Free Energy Calculations:

- Apply MM-GBSA to estimate binding affinities (ΔG) and correlate with experimental IC₅₀ values .

Case Study:

Docking predicted strong binding of the ethyl carboxylate group to a hydrophobic pocket in COX-2, validated by in vitro IC₅₀ = 1.2 µM .

Advanced Question: What experimental designs are recommended for studying the environmental fate of this compound?

Answer:

Key Approaches:

- Biodegradation Studies:

- Photolysis Experiments:

- Ecotoxicology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.